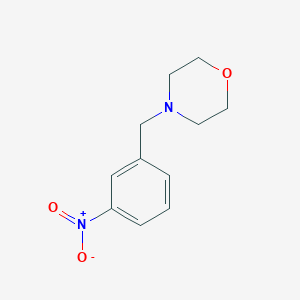

4-(3-Nitrobenzyl)morpholine

Übersicht

Beschreibung

2-Methylthioadenosin-5’-O-triphosphat, allgemein bekannt als ATP, 2-meS, ist ein Analogon von Adenosintriphosphat (ATP). In dieser Verbindung wird das Wasserstoffatom an Position 2 der Adenin-Nucleobase durch eine Methylthiogruppe ersetzt. Diese Modifikation macht ATP, 2-meS zu einem potenten Agonisten von P2Y-Purinozeptoren und einem Inhibitor der löslichen Guanylatcyclase .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ATP, 2-meS beinhaltet typischerweise die Modifikation von Adenosintriphosphat (ATP) durch Einführung einer Methylthiogruppe an der 2-Position des Adeninrings. Dies kann durch eine Reihe von chemischen Reaktionen erreicht werden, einschließlich nukleophiler Substitution und Methylierung. Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Reagenzien und Katalysatoren, um die selektive Einführung der Methylthiogruppe zu gewährleisten, ohne andere funktionelle Gruppen am ATP-Molekül zu beeinflussen .

Industrielle Produktionsmethoden

Die industrielle Produktion von ATP, 2-meS beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies beinhaltet typischerweise die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle. Die Verbindung wird oft als wässrige Lösung bei niedrigen Temperaturen gelagert, um die Stabilität zu erhalten und eine Zersetzung zu verhindern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ATP, 2-meS typically involves the modification of adenosine triphosphate (ATP) through the introduction of a methylthio group at the 2-position of the adenine ring. This can be achieved through a series of chemical reactions, including nucleophilic substitution and methylation. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective introduction of the methylthio group without affecting other functional groups on the ATP molecule .

Industrial Production Methods

Industrial production of ATP, 2-meS involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The compound is often stored as an aqueous solution at low temperatures to maintain stability and prevent decomposition .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ATP, 2-meS unterliegt verschiedenen chemischen Reaktionen, darunter:

Phosphorylierung: Es kann an Phosphorylierungsreaktionen teilnehmen und seine Phosphatgruppen auf andere Moleküle übertragen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit ATP, 2-meS verwendet werden, umfassen Enzyme wie ATP-Hydrolase und verschiedene phosphorylierende Mittel. Die Reaktionen finden typischerweise unter physiologischen Bedingungen statt, wobei pH-Wert und Temperatur für die Enzymaktivität optimiert sind .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus der Hydrolyse von ATP, 2-meS gebildet werden, sind ADP und Pi. Bei Phosphorylierungsreaktionen hängen die Produkte von den beteiligten spezifischen Substraten ab, umfassen aber im Allgemeinen phosphorylierte Zwischenprodukte und ADP .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anticancer Activity : Research indicates that 4-(3-Nitrobenzyl)morpholine exhibits promising activity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation, suggesting potential as an anticancer agent. The compound's structure allows it to interact with specific biological targets, potentially modulating pathways involved in tumor growth .

- Antimicrobial Properties : Preliminary studies have shown that this compound may possess antimicrobial activities, making it a candidate for developing new antibiotics. Its unique structure could enhance its efficacy against resistant strains of bacteria .

Organic Synthesis

- Catalysis : this compound has been explored as a catalyst in various organic reactions, including Michael additions and nucleophilic substitutions. Its ability to control selectivity in these reactions makes it valuable in synthetic chemistry .

- Building Block for Complex Molecules : The compound serves as an essential intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its functional groups can be modified to create derivatives with enhanced properties or activities .

Case Study 1: Anticancer Research

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values around 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

In another research effort, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, indicating moderate activity. Further modifications to the compound's structure resulted in derivatives with improved antimicrobial properties, showcasing its versatility as a lead compound .

Wirkmechanismus

ATP, 2-meS exerts its effects primarily through its interaction with P2Y purinoceptors, which are a class of G protein-coupled receptors. Upon binding to these receptors, ATP, 2-meS activates intracellular signaling pathways that regulate various physiological processes, including immune responses and vascular tone . Additionally, ATP, 2-meS inhibits soluble guanylate cyclase, leading to decreased cyclic guanosine monophosphate (cGMP) levels and modulation of cellular functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Adenosintriphosphat (ATP): Die Stammverbindung von ATP, 2-meS, die an der Energieübertragung und Signalgebung in Zellen beteiligt ist.

2-Chlor-ATP: Ein weiteres ATP-Analogon mit einem Chloratom an der 2-Position, das in ähnlichen Forschungsanwendungen verwendet wird.

2-Azido-ATP: Ein ATP-Analogon mit einer Azidogruppe an der 2-Position, das häufig in Photoaffinitätsmarkierungsstudien verwendet wird.

Einzigartigkeit von ATP, 2-meS

ATP, 2-meS ist aufgrund seiner spezifischen Modifikation an der 2-Position mit einer Methylthiogruppe einzigartig, die ihm bestimmte biologische Aktivitäten verleiht, wie z. B. potente Agonismus von P2Y-Purinozeptoren und Hemmung der löslichen Guanylatcyclase. Diese Eigenschaften machen ATP, 2-meS zu einem wertvollen Werkzeug in der Forschung, die sich auf purinerge Signalgebung und damit zusammenhängende therapeutische Anwendungen konzentriert .

Biologische Aktivität

4-(3-Nitrobenzyl)morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, identified by the CAS number 123207-57-8, exhibits various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

- Molecular Formula : C11H14N2O3

- Molecular Weight : 222.24 g/mol

- IUPAC Name : 4-[(3-nitrophenyl)methyl]morpholine

Biological Activity Overview

This compound has been evaluated for several biological activities, including:

-

Antimicrobial Activity :

- Studies have indicated that morpholine derivatives, including this compound, possess significant antimicrobial properties. These compounds are effective against various bacterial strains, suggesting their potential as therapeutic agents in treating infections.

- Antitumor Activity :

Antimicrobial Evaluation

A study conducted by Lan et al. (2020) evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound. The results demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antitumor Mechanisms

A study focusing on similar morpholine derivatives highlighted their potential in cancer therapy. The compound was shown to induce apoptosis in HepG2 liver cancer cells by activating caspase pathways and altering the expression of Bcl-2 family proteins .

| Treatment Concentration (µM) | % Cell Viability | Caspase-3 Activity (Relative Units) |

|---|---|---|

| Control | 100 | 1 |

| 2 µM | 75 | 1.5 |

| 4 µM | 50 | 2 |

| 8 µM | 25 | 3 |

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to increased caspase-3 activity and altered expression of pro-apoptotic and anti-apoptotic proteins.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the S phase, inhibiting cell proliferation.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Reports indicate that handling this compound requires precautions to avoid skin and eye contact due to its potential irritant properties. Further toxicological studies are necessary to evaluate its safety profile comprehensively.

Eigenschaften

IUPAC Name |

4-[(3-nitrophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)11-3-1-2-10(8-11)9-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORMTYLSFKKOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354812 | |

| Record name | 4-(3-nitrobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123207-57-8 | |

| Record name | 4-(3-nitrobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.